ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Overview
Description
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a sulfonamide group, which is known for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can be achieved through a multi-step process involving the formation of an ester bond and the introduction of the sulfonamide group. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The sulfonamide group can be introduced through a reaction with sulfonyl chloride and an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions followed by sulfonamide formation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters.
Scientific Research Applications
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification reactions but lacks the sulfonamide group.
Methyl butyrate: Another ester with a different alkyl group, used in flavoring and perfumes.
Sulfanilamide: A sulfonamide compound with similar biological activity but different structural features.
Uniqueness
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate is unique due to its combination of ester and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic chemistry and medicinal research .
Properties
IUPAC Name |
ethyl 3-[(4-acetamidophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-27-20(24)13-19(16-7-5-14(2)6-8-16)22-28(25,26)18-11-9-17(10-12-18)21-15(3)23/h5-12,19,22H,4,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOZWCHGRXMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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